molecular formula C22H27BrMgS3 B12578819 magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide CAS No. 627546-23-0

magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide

Cat. No.: B12578819
CAS No.: 627546-23-0
M. Wt: 491.9 g/mol
InChI Key: BGOYVXVBHFSNEB-UHFFFAOYSA-M
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Description

This compound is a magnesium bromide salt featuring a decyl-substituted trithiophene anion. The anion consists of three interconnected thiophene rings: a central thiophene substituted with a decyl chain at the 2-position and two additional thiophene rings at the 5-positions. This structure confers unique electronic properties, such as extended π-conjugation, which are advantageous for applications in organic electronics or catalysis. The magnesium counterion enhances solubility in polar solvents, facilitating synthetic modifications .

Properties

CAS No.

627546-23-0

Molecular Formula

C22H27BrMgS3

Molecular Weight

491.9 g/mol

IUPAC Name

magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide

InChI

InChI=1S/C22H27S3.BrH.Mg/c1-2-3-4-5-6-7-8-9-11-18-13-14-21(24-18)22-16-15-20(25-22)19-12-10-17-23-19;;/h10,12-16H,2-9,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

BGOYVXVBHFSNEB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=[C-]S3.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Preparation of the Thiophene Ligand Precursor

The organic ligand, 2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene, is synthesized through sequential coupling reactions of thiophene derivatives. Typical methods include:

  • Cross-coupling reactions such as Suzuki or Stille coupling to assemble the terthiophene core with the desired substitution pattern.
  • Introduction of the decyl chain at the 2-position of the terminal thiophene ring to enhance solubility and processability.
  • Purification by recrystallization or chromatography to ensure high purity for subsequent metallation steps.

For example, related thiophene derivatives have been synthesized using palladium-catalyzed cross-coupling of brominated thiophenes with boronic acids under controlled conditions, followed by purification steps.

Metallation with Magnesium

The key step involves the formation of the magnesium complex by reacting the thiophene ligand with a magnesium source, typically magnesium bromide or magnesium metal in the presence of a halide source. The general approach includes:

  • Using anhydrous magnesium bromide or preparing 2-thienylmagnesium bromide via reaction of 2-bromothiophene with magnesium turnings in dry tetrahydrofuran (THF) under inert atmosphere.
  • The magnesium reagent then coordinates with the thiophene ligand, forming the magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide complex.
  • The reaction is conducted at low temperatures (0 to 25 °C) to control reactivity and prevent side reactions.
  • The solvent system is typically anhydrous THF or other aprotic solvents that stabilize the organomagnesium intermediate.

Isolation and Purification

  • After completion of the metallation, the reaction mixture is quenched carefully if necessary, and the product is isolated by filtration or extraction.
  • Purification may involve recrystallization from organic solvents or chromatographic techniques to remove unreacted starting materials and byproducts.
  • Characterization by NMR spectroscopy, mass spectrometry, and elemental analysis confirms the structure and purity.

Reaction Conditions and Parameters

Step Conditions Notes
Ligand synthesis Pd-catalyzed cross-coupling, 80-120 °C, inert atmosphere Use of dry solvents, base (e.g., K2CO3)
Metallation with Mg Mg turnings + 2-bromothiophene, THF, 0-25 °C, inert atmosphere Slow addition, stirring for several hours
Complex formation Stirring under N2 or Ar, room temperature Avoid moisture and oxygen
Purification Recrystallization or chromatography Use of dry solvents

Research Findings and Analytical Data

  • The molecular formula of the compound is C22H27BrMgS3 with a molecular weight of approximately 491.9 g/mol.
  • The presence of the decyl chain improves solubility in organic solvents, facilitating processing for electronic applications.
  • Characterization by NMR confirms the coordination environment and integrity of the thiophene rings.
  • Mass spectrometry shows molecular ion peaks consistent with the magnesium-thiophene complex.
  • The compound exhibits typical organometallic reactivity and can participate in further functionalization or polymerization reactions relevant to organic electronics.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Outcome/Notes
Thiophene ligand synthesis Pd-catalyzed cross-coupling Brominated thiophenes, boronic acids, Pd catalyst, base, inert atmosphere Formation of substituted terthiophene ligand
Metallation Reaction with Mg turnings or MgBr2 Anhydrous THF, inert atmosphere, low temperature Formation of magnesium-thiophene complex
Purification Recrystallization, chromatography Organic solvents (e.g., hexane, THF) High purity this compound

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiol derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the thiophene ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry Applications

Magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide can be utilized in several synthetic processes:

1.1 Grignard Reagent Formation
As an organomagnesium compound, it can participate in nucleophilic substitution reactions, making it useful for synthesizing alcohols from carbonyl compounds or forming new organohalides from halides.

1.2 Reactivity with Electrophiles
The compound's magnesium center can react with various electrophiles, which is crucial for developing new synthetic pathways in organic chemistry.

Materials Science Applications

This compound is also being explored for its potential in materials science:

2.1 Organic Electronics
Due to its thiophene structure, this compound may be applicable in organic electronic devices such as organic solar cells and field-effect transistors (FETs). Thiophene derivatives are known for their semiconducting properties, which can enhance the performance of electronic materials.

Table 1: Comparison of Thiophene-Based Compounds in Organic Electronics

Compound NameApplicationKey Features
Magnesium ThiophenolateOrganic electronicsContains thiolates, influencing reactivity
3-DecylthiopheneOrganic solar cellsLacks magnesium but shares similar structure
Magnesium Bis(thiophenol)Varied reactivityDithiol complex with different solubility

Biological Applications

While specific biological activity data for this compound may be limited, organomagnesium compounds often exhibit interesting biological properties:

3.1 Antimicrobial and Anticancer Activities
Thiophene derivatives have been studied for their potential antimicrobial and anticancer activities. Given the essential role of magnesium in biological processes, this compound could also interact with various biological molecules, potentially leading to therapeutic applications .

Case Study: Biological Interaction Studies
Research has indicated that organomagnesium compounds can interact with enzymes and other biological targets, suggesting that this compound might possess relevant biological activities worth exploring through further studies .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring system can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the magnesium ion can coordinate with various biological molecules, affecting their function .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Notable Properties/Applications
Target Compound C₂₄H₂₇BrMgS₃ ~600 (estimated) Decyl, trithiophene, MgBr N/A Potential organic electronics
Thiophen-2-yl Magnesium Bromide C₄H₃BrMgS 215.3 Single thiophene, MgBr 75–85% Grignard reagent
(2,2'-Bithiophen-5-yl)Magnesium Bromide C₈H₅BrMgS₂ 317.6 Bithiophene, MgBr 70–80% Conductive films
3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol C₁₃H₁₀BrN₃S 344.2 Bromobenzyl, triazole, thiophene 65–75% Antimicrobial (MIC: 12.5 µg/mL)
2-Bromo-5-(4-Fluorophenyl)Thiophene C₁₀H₆BrFS 257.1 Bromine, fluorophenyl 80–90% Pharmaceutical precursor

Biological Activity

Magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide is an organomagnesium compound characterized by a complex structure that includes a magnesium atom coordinated with a unique organic ligand. This ligand features a thiophene backbone substituted with a decyl group and additional thiophene rings, suggesting potential electronic and optoelectronic properties. The bromide ion serves as a counterion, stabilizing the magnesium center, which is pivotal for its reactivity and biological activity.

Molecular Characteristics

  • Molecular Formula : C22H27BrMgS3
  • Molecular Weight : 491.9 g/mol
  • CAS Registry Number : 627546-23-0

General Properties of Organomagnesium Compounds

Organomagnesium compounds, such as Grignard reagents, are known for their high reactivity. They can engage in nucleophilic substitution reactions, where the magnesium center acts as a nucleophile interacting with electrophiles like carbonyl compounds or halides. This reactivity underpins their potential applications in synthetic organic chemistry and materials science.

Case Study 1: Antimicrobial Activity of Thiophene Derivatives

A study evaluated various thiophene derivatives for their antimicrobial activity against clinical pathogens. The results indicated that certain thiophene-containing compounds exhibited significant inhibition against Gram-positive bacteria and fungi, highlighting the potential for similar activity in this compound .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of thiophene derivatives, demonstrating that these compounds could induce apoptosis in cancer cell lines. This suggests that this compound might also exhibit such properties due to its structural analogies with effective anticancer agents .

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure DescriptionUnique Features
Magnesium ThiophenolateContains thiolates instead of bromidesInfluences reactivity and solubility
3-DecylthiopheneLacks magnesium but shares similar thiophene structureUsed in organic electronics
Magnesium Bis(thiophenol)A dithiol complexDifferent solubility and reactivity profiles

These comparisons illustrate variations in reactivity and potential applications based on structural differences while emphasizing the unique role of the magnesium center and its ligands.

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